molecular formula C19H17ClN4O2S B10998849 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B10998849
M. Wt: 400.9 g/mol
InChI Key: PDGSNWSHLQNTDV-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that features a unique combination of indole, thieno[2,3-d]pyrimidine, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative is then chlorinated to introduce the chloro group at the 6-position.

The next step involves the synthesis of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction of a suitable precursor, such as a thiophene derivative, with a guanidine or urea derivative under acidic or basic conditions . The final step is the coupling of the indole and thieno[2,3-d]pyrimidine derivatives through an amide bond formation, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and the cyclization reaction, as well as the development of more efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Mechanism of Action

Comparison with Similar Compounds

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the indole and thieno[2,3-d]pyrimidine moieties, which confer distinct biological and chemical properties .

Properties

Molecular Formula

C19H17ClN4O2S

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H17ClN4O2S/c1-10-15-17(25)22-11(2)23-19(15)27-16(10)18(26)21-6-8-24-7-5-12-3-4-13(20)9-14(12)24/h3-5,7,9H,6,8H2,1-2H3,(H,21,26)(H,22,23,25)

InChI Key

PDGSNWSHLQNTDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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